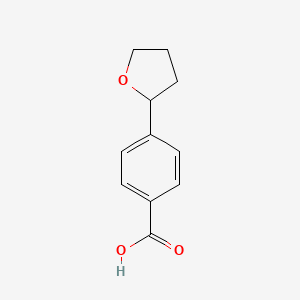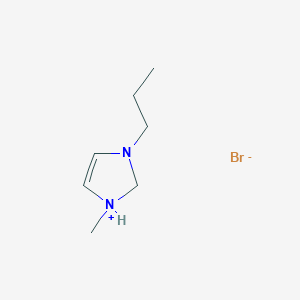
4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
説明
“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound with the CAS Number: 179055-28-8 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is 1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a solid at room temperature . The compound should be stored in a refrigerator .
科学的研究の応用
Synthesis and Chemical Properties
- Microwave-Induced Synthesis : A study discusses the use of microwave activation for synthesizing various compounds, suggesting a potential method for the synthesis of derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Karale et al., 2002).
- Catalysis in Organic Synthesis : ZnO-beta zeolite has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, indicating its potential for catalyzing reactions involving pyrazole derivatives (Katkar et al., 2011).
- Rapid Synthesis of Heterocyclic Compounds : A rapid synthesis method for certain propanoic acids, which may include derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, has been reported (Reddy & Rao, 2006).
Application in Material Science
- Antioxidant Additives in Lubricating Oils : Some thiazoles synthesized from pyrazole derivatives were evaluated as antioxidant additives for lubricating oils, suggesting a potential application in industrial materials (Amer et al., 2011).
Application in Medical and Biological Sciences
- Fluorescent Probing for Cysteine and Homocysteine : A study on a ratiometric fluorescent probe, which involves a derivative similar in structure to 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, was developed for detecting cysteine and homocysteine, demonstrating its potential in biological sensing and diagnostics (Lin et al., 2008).
Applications in Chemical Reactions and Synthesis
- Synthesis of Heterocyclic Compounds : Various studies have demonstrated the use of pyrazole derivatives in synthesizing heterocyclic compounds, which could be relevant for derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Dzvinchuk, 2007); (Kiyani & Ghorbani, 2015); (Alizadeh et al., 2013).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition can lead to changes in the biochemical processes within the cell.
Biochemical Pathways
Related compounds have been found to affect the nad+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging.
Result of Action
Similar compounds have shown potent activity in inhibiting the growth of certain cells .
特性
IUPAC Name |
4-methyl-2-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)11(7-9)12-5-6-13-14(12)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZSPXAIZWFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



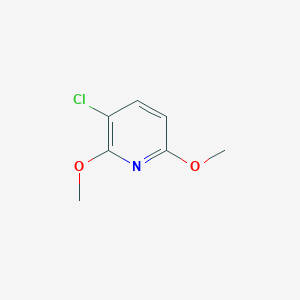
![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)


![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)

![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
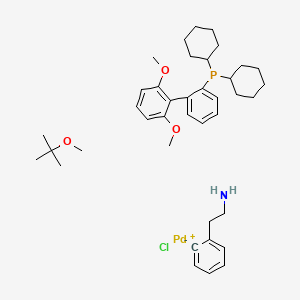
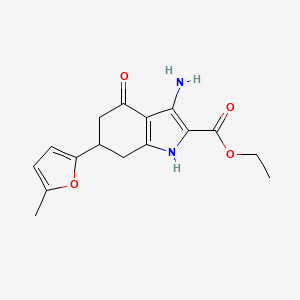
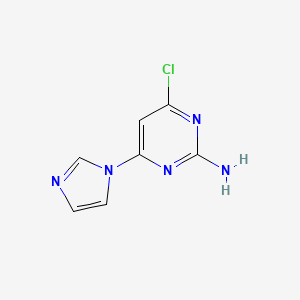

![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)
